molecular formula C11H19NO9 B12393245 (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

Cat. No.: B12393245
M. Wt: 310.26 g/mol
InChI Key: KBGAYAKRZNYFFG-DUABFCKFSA-N
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Description

(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the nonanoic acid backbone, the introduction of hydroxyl groups, and the acetylation of the amino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s multiple hydroxyl groups and acetylamino group allow it to form hydrogen bonds and other interactions, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R,6R,7S,8R)-5-(amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.

    (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxodecanoic acid: Has a longer carbon chain, which may influence its physical properties and interactions.

Uniqueness

The presence of the acetylamino group in (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid distinguishes it from similar compounds, potentially enhancing its stability and specificity in various applications.

Properties

Molecular Formula

C11H19NO9

Molecular Weight

310.26 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i4+1

InChI Key

KBGAYAKRZNYFFG-DUABFCKFSA-N

Isomeric SMILES

C[13C](=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

Origin of Product

United States

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